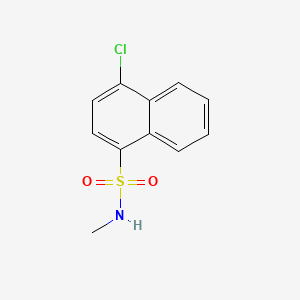
4-chloro-N-methyl-1-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-methyl-1-naphthalenesulfonamide is an organic compound that belongs to the class of naphthalenesulfonamides. This compound is characterized by the presence of a chlorine atom at the 4-position, a methyl group attached to the nitrogen atom, and a sulfonamide group attached to the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-1-naphthalenesulfonamide typically involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction mixture is continuously stirred to maintain uniformity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
4-chloro-N-methyl-1-naphthalenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are usually conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Substitution Reactions: Products include substituted naphthalenesulfonamides.
Oxidation Reactions: Products include naphthalenesulfonic acids or sulfonyl chlorides.
Reduction Reactions: Products include naphthalenesulfonamides with reduced sulfonamide groups.
科学研究应用
4-chloro-N-methyl-1-naphthalenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-chloro-N-methyl-1-naphthalenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
相似化合物的比较
4-chloro-N-methyl-1-naphthalenesulfonamide can be compared with other similar compounds, such as:
4-chloro-N-methyl-2-naphthalenesulfonamide: Similar structure but with the chlorine atom at the 2-position.
4-chloro-N-ethyl-1-naphthalenesulfonamide: Similar structure but with an ethyl group instead of a methyl group.
4-bromo-N-methyl-1-naphthalenesulfonamide: Similar structure but with a bromine atom instead of a chlorine atom.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the differences in their substituents.
属性
分子式 |
C11H10ClNO2S |
|---|---|
分子量 |
255.716 |
IUPAC 名称 |
4-chloro-N-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C11H10ClNO2S/c1-13-16(14,15)11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7,13H,1H3 |
InChI 键 |
DDDOLSWXFIKMNF-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[[1-[4-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carbonyl]amino]benzoate](/img/no-structure.png)
